molecular formula C13H16ClNO2 B2637027 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide CAS No. 1225836-64-5

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Cat. No. B2637027
CAS RN: 1225836-64-5
M. Wt: 253.73
InChI Key: YZCRYHLWIVCWMA-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide” is a complex organic molecule. It contains an indane moiety (a bicyclic compound consisting of a benzene ring fused to a cyclopentane), an acetamide group (which is a carboxamide derived from acetic acid), and a chloro group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, compounds like this could be synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and others .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The compound’s structure can also be predicted based on its SMILES string or InChI key .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The chloro group might undergo nucleophilic substitution reactions, and the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties include melting point, boiling point, solubility, and others .

Scientific Research Applications

Safety and Hazards

Safety and hazard information would typically be found in the compound’s Material Safety Data Sheet (MSDS). This compound, like many other organic compounds, should be handled with care to avoid exposure .

properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRYHLWIVCWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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